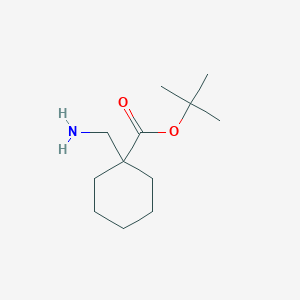

tert-Butyl 1-(aminomethyl)cyclohexanecarboxylate

Description

Background and Chemical Significance

Tert-butyl 1-(aminomethyl)cyclohexanecarboxylate occupies a prominent position within the realm of protected amino acid derivatives and synthetic intermediates. The compound's significance stems from its dual nature as both a structural scaffold and a functional synthetic building block, incorporating the stability-conferring properties of tert-butyl ester protection with the reactivity potential of primary amine functionality. The tert-butyl ester group serves as a widely utilized protecting group for carboxylic acids due to its exceptional stability against various nucleophiles and reducing agents, while simultaneously offering convenient deprotection under acidic conditions. This protection strategy has become fundamental in modern synthetic chemistry, particularly in the synthesis of complex molecules where selective protection and deprotection sequences are essential.

The chemical significance of this compound extends beyond its role as a mere synthetic intermediate. Research has demonstrated that compounds bearing similar structural motifs exhibit diverse biological activities and serve as valuable starting materials for the preparation of conformationally constrained analogues of bioactive cyclic amines. The cyclohexane ring system provides a rigid scaffold that can influence the three-dimensional orientation of attached functional groups, potentially leading to enhanced selectivity in molecular recognition processes. Furthermore, the presence of both amine and ester functionalities within the same molecular framework offers multiple sites for chemical modification, enabling the synthesis of structurally diverse derivatives through established organic transformations.

The synthetic versatility of this compound is particularly evident in its applications within medicinal chemistry research. The compound serves as an intermediate in the synthesis of pharmaceuticals and fine chemicals, where its unique combination of functional groups allows for the construction of complex molecular architectures. The strategic placement of the aminomethyl group at the 1-position of the cyclohexane ring creates opportunities for further functionalization through standard amine chemistry, including alkylation, acylation, and condensation reactions.

Nomenclature and Structural Classification

The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry conventions, reflecting its structural composition and stereochemical characteristics. The compound is officially designated as tert-butyl 1-(aminomethyl)cyclohexane-1-carboxylate, emphasizing the positioning of functional groups within the cyclohexane framework. Alternative nomenclature includes 1-aminomethyl-cyclohexanecarboxylic acid tert-butyl ester, which highlights the compound's derivation from the corresponding carboxylic acid through ester formation with tert-butanol.

Structural classification places this compound within several important chemical categories. Primarily, it belongs to the class of cyclohexane derivatives, specifically those bearing carboxylate ester functionality. The presence of the aminomethyl substituent further classifies it as an alpha-amino acid derivative, albeit in protected form. From a protecting group perspective, the compound represents a member of the tert-butyl ester family, which constitutes one of the most important classes of carboxyl-protecting groups in organic synthesis.

The molecular formula C₁₂H₂₃NO₂ and molecular weight of 213.32 grams per mole provide quantitative descriptors of the compound's composition. The structural framework incorporates a six-membered cyclohexane ring bearing two substituents: an aminomethyl group and a carboxylate ester group, both positioned at the 1-carbon atom. This substitution pattern creates a quaternary carbon center, which contributes to the compound's conformational rigidity and influences its chemical reactivity profile.

Historical Development in Organic Chemistry

The historical development of this compound is intrinsically linked to the evolution of protecting group chemistry and synthetic methodology in organic chemistry. The conceptual foundation for this compound emerged from the fundamental need to selectively protect carboxylic acid functionality during multi-step synthetic sequences. The tert-butyl ester protecting group gained prominence in the mid-20th century as synthetic chemists recognized its unique stability profile and convenient removal characteristics under acidic conditions.

The development of tert-butyl ester protection methodology revolutionized synthetic approaches to complex molecules, particularly in peptide and natural product synthesis. Early investigations into tert-butyl ester formation utilized various reagents, including di-tert-butyl dicarbonate, tert-butyl trichloroacetimidate, and direct condensation with tert-butanol under acidic conditions. These methodological advances provided the synthetic foundation necessary for accessing compounds like this compound through reliable and scalable procedures.

The specific synthetic approaches to cyclohexane-based amino acid derivatives evolved from research into conformationally constrained amino acid analogues. Industrial processes for producing related compounds, such as 4-(aminomethyl)cyclohexanecarboxylic acid, have been developed through multi-step synthetic sequences starting from readily available aromatic precursors. These processes typically involve aromatic ring reduction, functional group transformations, and strategic protection-deprotection sequences to achieve the desired structural motifs.

Recent advances in tert-butylation methodology have further enhanced the accessibility of compounds like this compound. Novel reagent systems, including bis(trifluoromethanesulfonyl)imide-catalyzed procedures, have demonstrated improved efficiency and milder reaction conditions for tert-butyl ester formation. These developments represent continuing evolution in synthetic methodology, enabling more efficient access to protected amino acid derivatives and related compounds.

Research Scope and Academic Objectives

Contemporary research involving this compound encompasses diverse academic and industrial objectives, reflecting the compound's versatility as both a synthetic intermediate and a research tool. Primary research directions focus on exploiting the compound's unique structural features for the development of novel synthetic methodologies and the preparation of biologically active molecules. The combination of amine and ester functionalities within a rigid cyclohexane framework provides researchers with opportunities to investigate structure-activity relationships in medicinal chemistry applications.

Academic investigations have explored the compound's utility in the synthesis of conformationally constrained analogues of bioactive molecules. The rigid cyclohexane scaffold offers advantages in drug design by reducing conformational flexibility and potentially enhancing binding selectivity for biological targets. Research programs have utilized similar structural motifs in the development of enzyme inhibitors, particularly in the context of acetylcholinesterase inhibition for neurodegenerative disease applications.

Synthetic methodology development represents another significant research objective, with investigators exploring novel approaches to cyclohexane functionalization and protection group manipulation. The compound serves as a model substrate for investigating new protecting group strategies and deprotection protocols. Recent research has demonstrated selective deprotection methods using zinc bromide in methylene chloride, providing milder alternatives to traditional trifluoroacetic acid-mediated deprotection.

| Research Area | Specific Objectives | Potential Applications |

|---|---|---|

| Medicinal Chemistry | Conformationally constrained drug design | Enzyme inhibitors, neurodegenerative disease therapeutics |

| Synthetic Methodology | Novel protection strategies | Multi-step synthesis, peptide chemistry |

| Structural Biology | Structure-activity relationship studies | Receptor binding studies, pharmacological profiling |

| Process Chemistry | Scalable synthetic routes | Industrial production, pharmaceutical manufacturing |

Industrial research objectives encompass the development of economically viable synthetic routes and process optimization for large-scale production. Patent literature indicates ongoing efforts to establish efficient manufacturing processes for related cyclohexane derivatives, with particular emphasis on minimizing environmental impact and maximizing atom economy. These industrial research programs contribute to the broader goal of making sophisticated synthetic intermediates accessible for pharmaceutical and chemical applications.

Future research directions are likely to focus on expanding the scope of transformations accessible from this compound and developing new applications in emerging areas of chemistry. The compound's structural features make it particularly suitable for applications in chemical biology, where protected amino acid derivatives serve as probes for studying biological systems. Additionally, the development of novel deprotection strategies and functional group transformations will continue to enhance the compound's utility in synthetic chemistry research.

Propriétés

IUPAC Name |

tert-butyl 1-(aminomethyl)cyclohexane-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H23NO2/c1-11(2,3)15-10(14)12(9-13)7-5-4-6-8-12/h4-9,13H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANWILIYBQWXPIB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C1(CCCCC1)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H23NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Preparation via Azide Reduction and Boc Protection

A well-documented method involves the conversion of a trans-4-(azidomethyl)cyclohexyl carbamate precursor to the target amine carbamate. The key steps include:

- Azide Intermediate Dissolution: The azide compound is dissolved in tetrahydrofuran (THF) at room temperature.

- Reduction: Triphenylphosphine and water are added, and the mixture is heated to 80 °C for 1.5 hours to reduce the azide to the amine.

- Workup: After solvent removal, the reaction mixture is acidified to pH 2.5 with hydrochloric acid and subjected to liquid-liquid extraction with ethyl acetate.

- Basification and Extraction: The aqueous layer is basified with sodium hydroxide and repeatedly extracted with ethyl acetate and chloroform.

- Drying and Crystallization: The organic layer is dried over magnesium sulfate, solvent removed under reduced pressure, and hexane added to precipitate the product.

- Yield and Purity: This method yields tert-Butyl (trans-4-(aminomethyl)cyclohexyl)carbamate with a 53% yield and good purity.

The detailed NMR data confirms the structure of the product, showing characteristic signals for the tert-butyl group and aminomethyl moiety.

Alternative Synthetic Considerations and Solvent Systems

The reaction conditions and solvent choices are critical for optimizing yield and purity. Research indicates:

- Solvent Options: Organic solvents such as ethers (diethyl ether, methyl tert-butyl ether, tetrahydrofuran), esters (ethyl acetate), tertiary alcohols (tert-butanol), nitriles (acetonitrile, propionitrile), aromatic hydrocarbons (toluene, xylene), and halogenated solvents (dichloromethane, chloroform) are commonly used depending on the step and reactivity.

- Temperature Range: Reactions are generally conducted between 30 to 130 °C, with specific steps like azide reduction carried out at around 80 °C.

- pH Control: Buffering agents such as sodium bicarbonate, sodium carbonate, potassium bicarbonate, borates, and phosphates are employed to maintain pH between 7 and 9 during critical steps.

- Catalysts and Additives: Phase transfer catalysts like quaternary ammonium halides (tetramethylammonium chloride/bromide) and potassium bromide are used to enhance reaction efficiency.

Use of Coupling Reagents for Amide Formation

In some synthetic strategies involving derivatives of tert-butyl protected amines, coupling reagents such as HATU (O-(7-azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are used to facilitate amide bond formation in DMF at room temperature. This method is applicable for further functionalization of the amine intermediate.

Summary Table of Key Preparation Parameters

| Step | Reagents/Conditions | Solvent(s) | Temperature | Yield (%) | Notes |

|---|---|---|---|---|---|

| Azide reduction to amine | Triphenylphosphine, water | Tetrahydrofuran (THF) | 80 °C, 1.5 h | 53 | Followed by acid/base extraction |

| pH control during reaction | Sodium bicarbonate, sodium carbonate, borates | Aqueous/organic mix | Ambient to 80 °C | - | Maintains pH 7-9 for optimal reaction |

| Solvent choice for reactions | Ether, ester, nitrile, aromatic hydrocarbon, halogenated solvents | THF, toluene, DCM, EtOAc, MeCN, chloroform | 30-130 °C | - | Solvent depends on reaction step |

| Amide coupling (derivative) | HATU, N-ethyl-N,N-diisopropylamine | DMF | 20 °C (RT) | 64 | For further functionalization of amine |

Research Findings and Optimization Insights

- The azide reduction using triphenylphosphine in THF is a mild and efficient method for producing the amine intermediate without over-reduction or side reactions.

- Maintaining a buffered pH during hydrolysis and extraction steps improves product purity and yield by preventing decomposition or side reactions.

- Choice of solvent significantly affects the reaction kinetics and isolation efficiency; halogenated solvents like dichloromethane are preferred for extraction due to their density and immiscibility with water.

- Coupling reactions using HATU in DMF at room temperature provide high yields and purity for amide derivatives of the tert-butyl protected amine, facilitating further synthetic applications.

Analyse Des Réactions Chimiques

Types of Reactions:

Oxidation: tert-Butyl 1-(aminomethyl)cyclohexanecarboxylate can undergo oxidation reactions, particularly at the aminomethyl group, to form corresponding imines or amides.

Reduction: The compound can be reduced to yield primary amines or alcohols, depending on the specific reaction conditions.

Substitution: Nucleophilic substitution reactions can occur at the aminomethyl group, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like alkyl halides or acyl chlorides can be employed under basic conditions.

Major Products:

Oxidation: Formation of imines or amides.

Reduction: Formation of primary amines or alcohols.

Substitution: Formation of substituted cyclohexane derivatives.

Applications De Recherche Scientifique

Organic Synthesis

Tert-butyl 1-(aminomethyl)cyclohexanecarboxylate serves as an important intermediate in the synthesis of complex organic molecules. Its unique structure allows for various chemical transformations, including:

- Oxidation: Producing carboxylic acids or ketones.

- Reduction: Converting esters to alcohols.

- Substitution Reactions: The aminomethyl group can engage in nucleophilic substitutions.

| Reaction Type | Products Formed |

|---|---|

| Oxidation | Carboxylic acids, ketones |

| Reduction | Alcohols |

| Substitution | Substituted cyclohexane derivatives |

Biological Applications

The compound is utilized in biological research, particularly in studying enzyme-substrate interactions and protein-ligand binding. Its ability to form hydrogen bonds enhances its interaction with biological targets, making it valuable for:

- Investigating enzyme inhibitors.

- Studying metabolic pathways involving amino acids.

Case studies have demonstrated its role in modulating the activity of enzymes such as arginase, which is crucial for nitrogen metabolism. For instance, modifications to the structure can lead to increased binding affinity and specificity towards target enzymes.

Pharmaceutical Development

In medicinal chemistry, this compound is explored for its potential therapeutic properties. Notable applications include:

- Anti-inflammatory Agents: Investigated for its effects on inflammatory pathways.

- Analgesics: Potential candidates for pain relief medications.

Research has shown that derivatives of this compound exhibit promising activity against various targets related to pain and inflammation, making it a subject of interest in drug design.

Industrial Applications

The compound is also significant in industrial contexts, particularly in:

- Pharmaceutical Production: As an intermediate in the synthesis of drugs.

- Agrochemicals: Utilized in developing herbicides and pesticides due to its structural properties.

Mécanisme D'action

The mechanism of action of tert-Butyl 1-(aminomethyl)cyclohexanecarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The tert-butyl ester group can undergo hydrolysis to release the active aminomethyl cyclohexane moiety, which then interacts with the target site. The molecular pathways involved may include inhibition of enzyme activity or modulation of receptor function .

Comparaison Avec Des Composés Similaires

Comparative Analysis with Structural Analogs

Structural and Functional Differences

Key structural analogs differ in substituents on the cyclohexane ring or ester/amine moieties, leading to variations in reactivity, stability, and applications.

Table 1: Structural and Property Comparison

*Calculated based on structural formula.

Activité Biologique

tert-Butyl 1-(aminomethyl)cyclohexanecarboxylate is a compound of growing interest in medicinal chemistry due to its potential biological activities. Understanding its biological activity is crucial for exploring its therapeutic applications, particularly in neurology and oncology.

Chemical Structure and Properties

The compound features a cyclohexane ring with a tert-butyl group and an aminomethyl functionality, which contributes to its unique reactivity and interaction with biological targets. Its structural characteristics position it as a candidate for various synthetic applications in drug development.

Table 1: Comparison of Related Compounds

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| This compound | C₁₃H₁₉N₁O₂ | Contains cyclohexane ring, potential neurological activity |

| Trans-4-(Aminomethyl)cyclohexanecarboxylic Acid | C₈H₁₃N₁O₂ | Lacks tert-butyl group; simpler structure |

| Tert-Butyl ((trans-4-(aminomethyl)cyclohexyl)methyl)carbamate | C₁₄H₂₃N₁O₂ | Contains an additional carbamate group |

| 4-(Aminomethyl)benzoic Acid | C₉H₉N₁O₂ | Aromatic structure; different reactivity profile |

While direct studies on the mechanism of action for this compound are scarce, it is hypothesized that similar compounds may act by modulating neurotransmitter systems or interacting with specific enzyme pathways. Further research is necessary to confirm these mechanisms.

Case Studies and Research Findings

- Neurological Applications : Research has indicated that compounds with similar structures may influence neurotransmitter levels, potentially offering therapeutic benefits in conditions such as anxiety and depression. For instance, derivatives of cyclohexanecarboxylic acids have been explored for their neuroprotective effects .

- Antitumor Activity : Some studies have suggested that related compounds exhibit cytotoxic effects against various cancer cell lines. For example, the antitumor properties of certain aminomethyl derivatives have been documented, indicating a need for further investigation into the specific effects of this compound .

- Pharmacokinetics : Understanding the pharmacokinetic profile of this compound is essential for evaluating its therapeutic potential. Initial findings suggest that structural modifications can significantly alter absorption, distribution, metabolism, and excretion (ADME) properties .

Q & A

Basic Research Questions

Q. What are the optimal reaction conditions for synthesizing tert-butyl 1-(aminomethyl)cyclohexanecarboxylate with high yield and purity?

- Methodological Answer : Key parameters include:

- Temperature : Controlled heating (e.g., 40–60°C) to avoid side reactions.

- Solvent Selection : Polar aprotic solvents (e.g., DMF, THF) enhance nucleophilic attack during carbamate formation .

- Reaction Time : 12–24 hours, monitored via TLC or HPLC to confirm completion.

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) removes unreacted intermediates .

Q. How does stereochemistry influence the reactivity and biological activity of this compound?

- Methodological Answer :

- The (1R,3R) or (1S,3S) configurations dictate hydrogen-bonding interactions with biological targets (e.g., enzymes). For example, the (1R,3R) isomer shows higher binding affinity in kinase inhibition assays .

- Stereochemical control is achieved via chiral auxiliaries (e.g., Evans’ oxazolidinones) or asymmetric catalysis (e.g., Jacobsen’s catalysts) .

Q. Which analytical techniques are most reliable for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : H and C NMR confirm regiochemistry and Boc protection .

- HPLC-MS : Quantifies purity (>95%) and detects stereoisomeric impurities .

- X-ray Crystallography : Resolves absolute configuration for crystallizable derivatives .

Advanced Research Questions

Q. How can researchers resolve contradictory data in reaction yields when scaling up synthesis?

- Methodological Answer :

- Design of Experiments (DoE) : Use factorial design to isolate critical variables (e.g., solvent purity, mixing efficiency). For example, a 2 factorial design evaluates temperature, solvent ratio, and catalyst loading .

- Kinetic Analysis : Monitor intermediates via in-situ IR or Raman spectroscopy to identify rate-limiting steps .

Q. What computational strategies predict the regioselectivity of this compound in nucleophilic substitutions?

- Methodological Answer :

- Quantum Mechanical Calculations : Density Functional Theory (DFT) models transition states to predict attack at the carbonyl carbon vs. cyclohexane ring positions .

- Molecular Dynamics (MD) : Simulate solvent effects on reaction pathways (e.g., solvation shells in THF vs. DCM) .

Q. How can hygroscopicity and instability of the amino group be mitigated during derivatization?

- Methodological Answer :

- Protection Strategies : Use trimethylsilyl (TMS) groups for temporary protection under anhydrous conditions .

- Storage : Lyophilize and store under argon at -20°C to prevent hydrolysis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.